

# Application Notes and Protocols for CH1055 in Brain Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CH1055** is a small-molecule, near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1][2] It exhibits an excitation wavelength of around 808 nm and an emission wavelength of approximately 1055 nm.[2] A key advantage of **CH1055** is its rapid excretion through the kidneys, with about 90% cleared within 24 hours, which minimizes potential long-term toxicity.[1][2][3] This characteristic, combined with its performance in deeptissue imaging, makes it a promising candidate for preclinical and potentially clinical applications, including brain tumor imaging.[1][3] **CH1055** can be utilized for in vivo imaging and can be conjugated to antibodies or other ligands for targeted molecular imaging of tumors. [2]

## Principle of Brain Tumor Imaging with CH1055

Fluorescence imaging in the NIR-II window (1000-1700 nm) offers significant advantages for in vivo applications, including deeper tissue penetration, higher spatial resolution, and reduced autofluorescence and scattering compared to traditional NIR-I imaging.[4] **CH1055**-based probes capitalize on these benefits for brain tumor visualization.

There are two primary strategies for using **CH1055** in brain tumor imaging:



- Passive Targeting: PEGylated CH1055 (CH1055-PEG) can passively accumulate in brain tumors. This is attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the retention of nanoparticles and large molecules.
- Active Targeting: CH1055 can be conjugated to targeting moieties such as antibodies (e.g., anti-EGFR Affibody) or peptides (e.g., uPAR-targeting peptide AE105) to specifically bind to receptors that are overexpressed on cancer cells.[1][4] This approach enhances the signal from the tumor and improves the tumor-to-background ratio.

### **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies of **CH1055** in brain tumor imaging.

| Probe                                           | Animal<br>Model                           | Tumor<br>Model            | lmaging<br>Depth | Tumor-to-Background Ratio (TBR) / Tumor-to-Normal Tissue (T/NT) Ratio | Time<br>Post-<br>Injection<br>for Peak<br>Ratio | Referenc<br>e |
|-------------------------------------------------|-------------------------------------------|---------------------------|------------------|-----------------------------------------------------------------------|-------------------------------------------------|---------------|
| CH1055-<br>PEG                                  | Nude Mice                                 | U87MG<br>Glioblasto<br>ma | ~4 mm            | T/NT ratio<br>of 3.2                                                  | 6 hours                                         | [5]           |
| CH1055-<br>PEG                                  | Nude Mice                                 | U87MG<br>Glioblasto<br>ma | ~4 mm            | T/NT ratio<br>of 4.25 ±<br>0.35                                       | 24 hours                                        | [5]           |
| CH1055-<br>4Glu-<br>AE105<br>(uPAR<br>targeted) | Orthotopic<br>GBM<br>bearing<br>nude mice | Glioblasto<br>ma (GBM)    | Through<br>skull | TBR of 2.7                                                            | 96 hours                                        | [4]           |



## Experimental Protocols Protocol 1: Orthotopic Brain Tumor Model Generation

This protocol describes the surgical implantation of human glioblastoma cells into the brains of immunocompromised mice to create an orthotopic brain tumor model.

#### Materials:

- U87MG human glioblastoma cells
- Nude mice (e.g., BALB/c nude)
- Stereotactic apparatus
- Anesthesia (e.g., isoflurane)
- Surgical tools (scalpel, drill, syringe)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)

#### Procedure:

- Culture U87MG cells to the desired confluence.
- Harvest and resuspend the cells in PBS at the desired concentration.
- Anesthetize the mouse and mount it on the stereotactic frame.
- Make a small incision in the scalp to expose the skull.
- Using stereotactic coordinates, drill a small burr hole in the skull over the desired implantation site (e.g., the left hemisphere).[5]
- Slowly inject the U87MG cell suspension into the brain at a specific depth (e.g., ~4 mm).[5]
- Withdraw the needle slowly, and suture the scalp incision.



Monitor the animal for recovery and tumor growth. Tumor size can be monitored using MRI.
 [5]

## Protocol 2: In Vivo NIR-II Fluorescence Imaging of Brain Tumors

This protocol outlines the procedure for non-invasive, through-skull imaging of orthotopic brain tumors in mice using **CH1055**-based probes.

#### Materials:

- Mouse with an orthotopic brain tumor
- CH1055-PEG or a targeted CH1055 conjugate
- NIR-II imaging system equipped with:
  - An 808 nm excitation laser[4]
  - A high-pass filter (e.g., 1050 nm, 1200 nm, or 1300 nm)[4][5][6]
  - A sensitive NIR-II detector (e.g., InGaAs camera)
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Anesthetize the mouse and place it on the imaging stage.
- Administer the CH1055 probe via tail vein injection (e.g., 100 μg of CH1055-PEG).[5]
- Acquire images at various time points post-injection (e.g., 6, 24, 96 hours).[4][5]
- For imaging, excite the region of interest with the 808 nm laser and collect the emitted fluorescence through the appropriate long-pass filter.[4]
- Analyze the images to determine the tumor-to-background or tumor-to-normal tissue ratio.



# **Visualizations Signaling and Targeting Pathways**

The following diagrams illustrate the mechanisms of CH1055 accumulation in brain tumors.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A small-molecule dye for NIR-II imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]



- 3. researchgate.net [researchgate.net]
- 4. Molecular Targeted NIR-II Probe for Image-Guided Brain Tumor Surgery PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CH1055 in Brain Tumor Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422057#ch1055-for-brain-tumor-imaging-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com